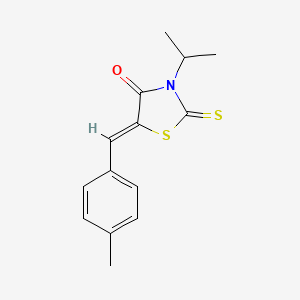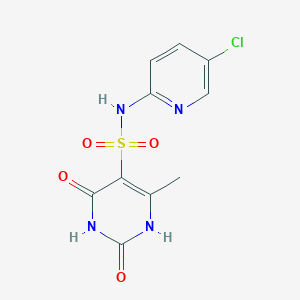![molecular formula C27H27N3O2 B6029291 3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide](/img/structure/B6029291.png)
3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PBDT and has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of PBDT is not fully understood, but it is believed to work by interacting with specific biomolecules in the body. The compound has been shown to have a high affinity for certain proteins, which makes it useful for studying protein-protein interactions and other biochemical processes.
Biochemical and Physiological Effects:
PBDT has been shown to have a range of biochemical and physiological effects, including the ability to bind to specific proteins and modulate their activity. The compound has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PBDT has several advantages for use in laboratory experiments, including its high solubility in water and other solvents, and its ability to bind to specific proteins. However, the compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several potential future directions for research on PBDT, including the development of new applications for the compound in various fields. Some potential areas of research include the use of PBDT in drug delivery systems, the development of new materials for use in electronics and optoelectronics, and the study of protein-protein interactions and other biochemical processes. Further research is needed to fully understand the potential applications of PBDT and to develop new methods for its synthesis and use.
In conclusion, PBDT is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its unique properties and potential uses, and there are several potential future directions for research on PBDT.
Méthodes De Synthèse
The synthesis of PBDT involves a series of chemical reactions that lead to the formation of the final product. The process involves the use of various reagents and solvents, and the reaction is carried out under controlled conditions to ensure the desired product is obtained. The synthesis of PBDT has been studied extensively, and several methods have been developed for its production.
Applications De Recherche Scientifique
PBDT has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have unique properties that make it suitable for use in various applications, including fluorescence imaging, biosensors, and drug delivery systems. PBDT has also been used in the development of new materials for use in electronics and optoelectronics.
Propriétés
IUPAC Name |
N-(1-phenylbutyl)-3-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-2-9-24(22-12-7-4-8-13-22)28-25(31)18-19-26-29-30-27(32-26)23-16-14-21(15-17-23)20-10-5-3-6-11-20/h3-8,10-17,24H,2,9,18-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDSYSPBKZHKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)CCC2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6029214.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6029222.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)
![methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)

![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
![7-(3-chloro-4-methylphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6029298.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6029316.png)